

# Application Notes and Protocols for N-Methylpropionamide in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: *N*-Methylpropionamide

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These application notes provide a comprehensive overview of the use of **N-Methylpropionamide** (NMPA) in the synthesis of active pharmaceutical ingredients (APIs). NMPA is a versatile organic compound utilized as a polar aprotic solvent and a key chemical intermediate in the pharmaceutical industry.<sup>[1][2]</sup> Its favorable physicochemical properties make it a valuable component in various synthetic routes.

## Physicochemical Properties of N-Methylpropionamide

A summary of the key physical and chemical properties of **N-Methylpropionamide** is presented in Table 1.

Property	Value	Reference
CAS Number	1187-58-2	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO	<a href="#">[1]</a>
Molecular Weight	87.12 g/mol	<a href="#">[1]</a>
Appearance	Colorless liquid	<a href="#">[1]</a>
Boiling Point	205-207 °C	<a href="#">[1]</a>
Melting Point	-43 °C	<a href="#">[1]</a>
Density	0.9304 g/cm <sup>3</sup> (at 25 °C)	<a href="#">[1]</a>
Solubility	Very soluble in water	<a href="#">[1]</a>

## Applications in Pharmaceutical Synthesis

**N-Methylpropionamide** serves two primary roles in the synthesis of pharmaceuticals: as a versatile solvent and as a reactive intermediate.

### N-Methylpropionamide as a Solvent

Due to its polar aprotic nature and ability to dissolve a wide range of organic and inorganic compounds, NMPA is an effective solvent for various chemical reactions in drug synthesis.[\[3\]](#) Its high boiling point allows for conducting reactions at elevated temperatures, which can be crucial for achieving desired reaction kinetics and product yields.

### N-Methylpropionamide as a Reactant and Intermediate

**N-Methylpropionamide** can also act as a building block in the synthesis of more complex molecules.[\[2\]](#) Its amide functionality can be incorporated into the final API structure, or it can be modified in subsequent reaction steps.

### Generalized Experimental Protocol: Amide Bond Formation

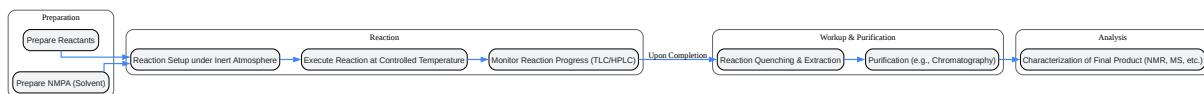
This protocol describes a general procedure for an amide bond formation reaction where **N-Methylpropionamide** could be used as a solvent. This is a representative example, and specific conditions will vary depending on the substrates and desired product.

## Materials and Equipment

- **N-Methylpropionamide** (solvent, ≥99% purity)
- Carboxylic acid derivative
- Amine derivative
- Coupling agent (e.g., DCC, EDC)
- Base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous reaction vessel with a magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware for workup and purification
- Analytical equipment for reaction monitoring and product characterization (e.g., TLC, HPLC, NMR)

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis.



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Figure 1: Generalized experimental workflow for a synthesis using **N-Methylpropionamide** as a solvent.

## Procedure

- Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the carboxylic acid derivative (1.0 eq) and **N-Methylpropionamide**.
- Addition of Reagents: Add the amine derivative (1.1 eq), the coupling agent (1.2 eq), and the base (2.0 eq) to the reaction mixture.
- Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup: Once the reaction is complete, quench the reaction by adding water or a suitable aqueous solution. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired pure compound.
- Characterization: Characterize the final product using spectroscopic methods (e.g., <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry) to confirm its identity and purity.

## Quantitative Data Summary

The following table provides representative quantitative data for a hypothetical amide formation reaction using **N-Methylpropionamide**. Actual results will vary based on the specific reaction.

Parameter	Value
Reactant A (Carboxylic Acid)	1.0 mmol
Reactant B (Amine)	1.1 mmol
Solvent (NMPA) Volume	10 mL
Reaction Temperature	50 °C
Reaction Time	12 hours
Product Yield (Isolated)	85%
Product Purity (by HPLC)	>98%

## Safety and Handling

**N-Methylpropionamide** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

## Logical Relationship in Synthesis

The following diagram illustrates the logical relationship of **N-Methylpropionamide** in a typical pharmaceutical synthesis pathway.

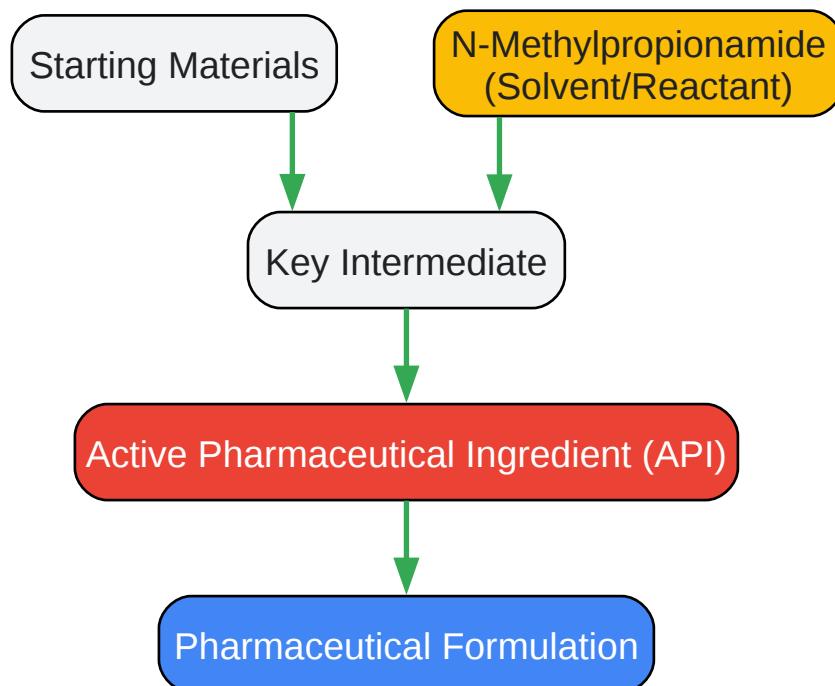
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Figure 2: Role of NMPA in a pharmaceutical synthesis pathway.

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## References

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